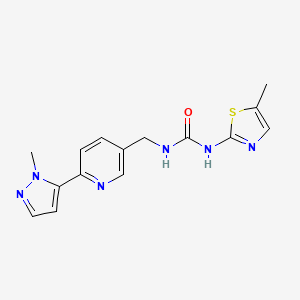
1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea is a multifaceted molecule that incorporates several heterocyclic structures, including pyrazole, pyridine, and thiazole rings, which are connected through a urea linkage. This type of molecular framework is often explored for its potential in various biological activities and interactions with biological targets .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of pyrazolyl-pyridinyl ureas, the synthesis might involve the reaction of a suitable pyrazolyl-pyridinyl isocyanate with a thiazolyl amine. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized by reacting different amines with isocyanates under mild conditions . The synthesis of related pyrazole ureas has been reported to yield potent antagonists for biological targets such as the TRPV1 receptor .
Molecular Structure Analysis
The molecular structure of such urea derivatives is characterized by the presence of multiple heteroatoms, which can engage in hydrogen bonding and other non-covalent interactions. The pyrid-2-yl ureas, for example, have been studied for their conformational isomerism and their ability to form stable complexes with cytosine through hydrogen bonding . The presence of electron-withdrawing or electron-donating substituents can significantly affect the molecule's conformation and binding properties .
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents on the heterocyclic rings. For instance, the presence of a 1-methylpyridinium substituent has been shown to facilitate the formation of a specific conformational isomer of pyrid-2-yl ureas . Additionally, the thermolysis of related compounds, such as benzylidenehydrazino uracils, can lead to the formation of pyrazolo[3,4-d]pyrimidines, indicating the potential for cyclization reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are largely determined by their molecular structure. The solubility, binding affinity, and inhibitory activity of these compounds can vary widely. For example, a series of 1,3-disubstituted ureas showed varying solubility in water and inhibitory activity against human soluble epoxide hydrolase . Similarly, the binding constants of pyrid-2-yl ureas with cytosine can range significantly depending on the substituents present . These properties are crucial for the potential application of such compounds in medicinal chemistry and drug design.
Aplicaciones Científicas De Investigación
Antimicrobial Activity and Chemical Synthesis
Synthesis and Biological Evaluation : A series of substituted quinazolines, which share structural similarities with the given compound, have been synthesized and evaluated for their antimicrobial activity against various microorganisms. These compounds demonstrated broad-spectrum activity, highlighting the potential use of such molecules in developing new antimicrobial agents. A quantitative structure-activity relationship (QSAR) study further provided insights into the pharmacophoric features responsible for this activity, emphasizing the role of hydrophobic, electronic, and topological descriptors (Buha et al., 2012).
Molecular Interaction and Structure Analysis
Intramolecular Hydrogen Bonding and Complexation : Research on pyrid-2-yl ureas, which are structurally related, has shed light on their conformational preferences and ability to form complexes with biomolecules like cytosine through intramolecular hydrogen bonding. This study provides valuable information for the design of molecular recognition systems and drug molecules (Chien et al., 2004).
Crystal Structure Analysis : The crystal structure analysis of azimsulfuron, a compound with a structural motif similar to the one , reveals insights into the molecular arrangement and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activity and solubility (Jeon et al., 2015).
Synthesis of Heterocyclic Compounds
Heterocyclic Compound Synthesis : Research into synthesizing new heterocyclic compounds containing sulfonamido moieties has shown significant antibacterial activity. This highlights the potential of such compounds, including those structurally related to the chemical , in developing new antibacterial agents (Azab et al., 2013).
Anion Tuning of Rheology and Morphology : Studies on low molecular weight hydrogelators, including pyrazolyl and methylthiazolyl ureas, demonstrate the tunability of gel properties through anion variation. This research is significant for the development of materials with specific physical properties for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-7-18-15(23-10)20-14(22)17-9-11-3-4-12(16-8-11)13-5-6-19-21(13)2/h3-8H,9H2,1-2H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGEIHAFBFMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

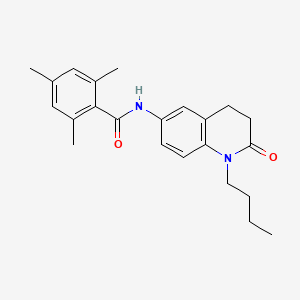
![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)
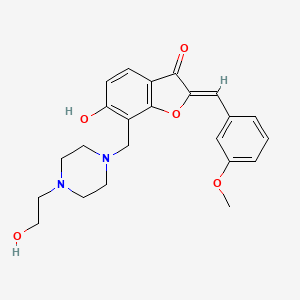
![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)
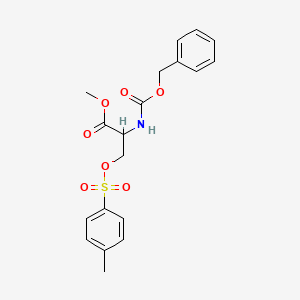

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)
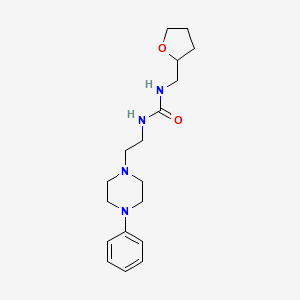
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2505271.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2505272.png)
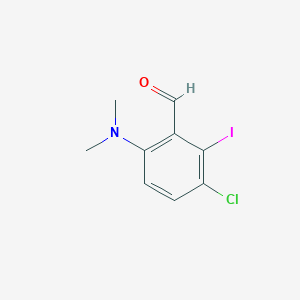
![N-(4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2505275.png)